N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide
Description
“N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” is a complex organic compound characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen heteroatoms
Properties
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-25-17-12-18-19(28-14-27-18)13-20(17)29-23(25)24-22(26)21(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBAUAXEYKGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can be approached through multi-step organic synthesis. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the heteroatoms (oxygen, sulfur, nitrogen) via specific reagents and conditions.
- Functionalization of the tricyclic core to attach the diphenylacetamide moiety.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may yield amines or alcohols.
- Substitution may yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its tricyclic structure and heteroatoms suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” may be explored for its therapeutic potential. Its structure could allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic core and functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of “N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide: can be compared to other tricyclic compounds with heteroatoms, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heteroatoms and functional groups, which may impart unique chemical and biological properties not found in other similar compounds.
Biological Activity
N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-2,2-diphenylacetamide is a complex organic compound characterized by its unique tricyclic structure and the presence of heteroatoms such as oxygen, sulfur, and nitrogen. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity.
Structure and Synthesis
The compound features a tricyclic core that can be synthesized through multi-step organic synthesis involving cyclization reactions and functionalization to introduce the diphenylacetamide moiety. The synthesis typically requires controlled conditions to ensure high yield and purity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that it could act as an inhibitor or modulator of enzymes or receptors, potentially influencing various biochemical pathways.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, studies on related derivatives have demonstrated potent anti-HIV activity with effective concentrations (EC50) as low as 0.036 μM against HIV strains . Although specific data on this compound is limited, its structural analogs suggest a promising potential in this area.
Antitumor Activity
The compound's tricyclic structure may also confer antitumor properties. Compounds with similar frameworks have shown activity against various cancer cell lines, indicating a potential for further exploration in oncology . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
Case Studies
- Anti-HIV Activity : A study evaluated several DCP analogs similar to N-[...] for anti-HIV efficacy. Compounds demonstrated significant antiviral activity against both drug-sensitive and resistant strains of HIV . The findings suggest that modifications in the structure can enhance biological activity.
- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting that N-[...] could be a candidate for further development in cancer therapeutics .
Data Tables
| Compound | Target Virus | EC50 (μM) | Therapeutic Index (TI) |
|---|---|---|---|
| Compound 5 | HIV-NL4-3 | 0.036 | 420 |
| Compound 9 | HIV-NL4-3 | 0.049 | 310 |
| N-[...] | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
